molecular formula C30H21N5O B10880247 7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10880247
M. Wt: 467.5 g/mol
InChI Key: VLDFLPAPENCBCO-UHFFFAOYSA-N
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Description

7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the Dimroth rearrangement is a key step in the synthesis of such pyrimidine derivatives . This rearrangement involves the isomerization of heterocycles, facilitated by acids or bases, and is often accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-2-(2-furyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and furyl groups contribute to its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C30H21N5O

Molecular Weight

467.5 g/mol

IUPAC Name

10-benzyl-4-(furan-2-yl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C30H21N5O/c1-4-11-21(12-5-1)19-34-27(23-15-8-3-9-16-23)25(22-13-6-2-7-14-22)26-29(34)31-20-35-30(26)32-28(33-35)24-17-10-18-36-24/h1-18,20H,19H2

InChI Key

VLDFLPAPENCBCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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